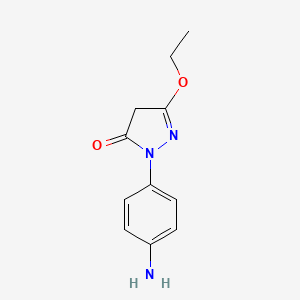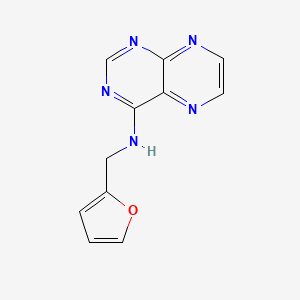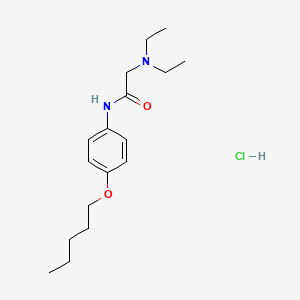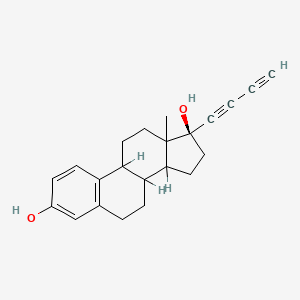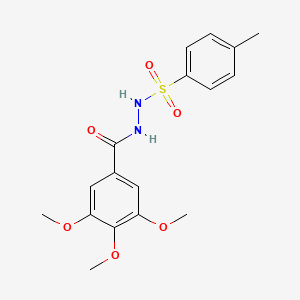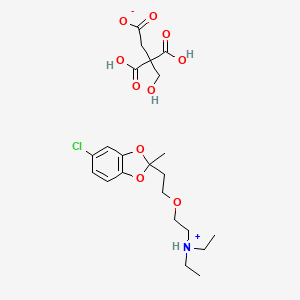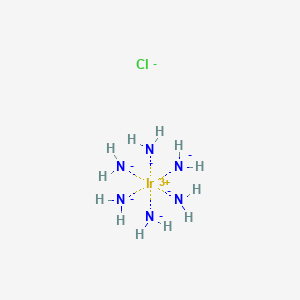
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and ethylamino groups are introduced through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biology: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
1,3-Dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl)-2H-indol-2-one: This compound has a similar indole core but different substituents.
1,3-Dihydro-3-methyl-1-phenyl-3-(2,2,2-trifluoroethyl)-2H-indol-2-one hydrochloride: Similar structure with trifluoroethyl substituents.
Uniqueness
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
37129-54-7 |
|---|---|
分子式 |
C21H27ClN2O |
分子量 |
358.9 g/mol |
IUPAC 名称 |
ethyl-[3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22-4-2;/h5-9,11-14,22H,3-4,10,15-16H2,1-2H3;1H |
InChI 键 |
UNAKBFVVJKBKFO-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH2+]CC)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
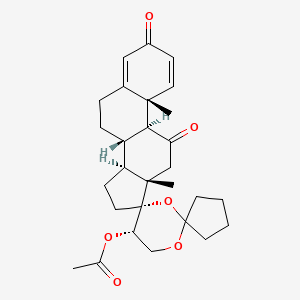
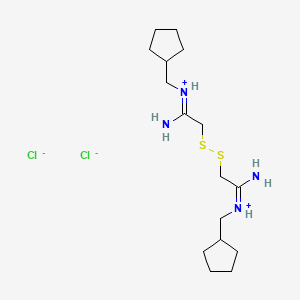
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
